4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol
CAS No.: 4635-48-7
Cat. No.: VC15553374
Molecular Formula: C22H19BrN2O
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4635-48-7 |
|---|---|
| Molecular Formula | C22H19BrN2O |
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | 4-benzyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26) |
| Standard InChI Key | MKUMZLZNDWDFBH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Br)C(N1CC3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Benzodiazepine Framework
The benzodiazepine core consists of a fused benzene ring and a diazepine ring, forming a bicyclic structure. In 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol, the diazepine ring is partially saturated (4,5-dihydro configuration), which reduces planarity and alters receptor-binding dynamics compared to fully aromatic analogs . The saturation at positions 4 and 5 introduces chirality, potentially resulting in enantiomers with distinct pharmacological profiles.
Substituent Analysis
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Benzyl Group (Position 4): The benzyl substituent enhances lipophilicity, improving blood-brain barrier permeability. This group also provides steric bulk, which may influence binding affinity at GABA-A receptors.
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Bromine Atom (Position 7): Bromine’s electronegativity and atomic radius facilitate halogen bonding with receptor residues, potentially enhancing target engagement. Compared to chlorine, bromine’s larger size may reduce metabolic clearance, extending half-life .
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Phenyl Group (Position 5): The phenyl ring contributes to hydrophobic interactions within receptor pockets, stabilizing ligand-receptor complexes.
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Benzodiazepine core | – | Bicyclic scaffold |
| Benzyl group | 4 | Lipophilicity, steric effects |
| Bromine atom | 7 | Halogen bonding, stability |
| Phenyl group | 5 | Hydrophobic interactions |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol involves multi-step strategies:
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Core Formation: Condensation of o-phenylenediamine with ketone precursors generates the diazepine ring.
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Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using reagents like N-bromosuccinimide (NBS).
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Benzylation: Alkylation with benzyl bromide installs the benzyl group at position 4 under basic conditions (e.g., K₂CO₃ in DMF).
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Oxidation/Hydroxylation: The hydroxyl group at position 2 is introduced via oxidation or nucleophilic substitution .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom at position 7 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization.
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Hydroxyl Group Reactions: The 2-hydroxy group can undergo acetylation, methylation, or serve as a hydrogen bond donor in receptor interactions .
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Benzyl Group Stability: The benzyl ether linkage may undergo cleavage under strong acidic or reducing conditions, limiting formulation options.
Pharmacological Properties and Mechanisms
GABA-A Receptor Modulation
Like classical benzodiazepines, this compound potentiates GABAergic neurotransmission by binding to the allosteric site on GABA-A receptors. The benzyl and bromine substituents enhance affinity for α1-subunit-containing receptors, which mediate sedative effects .
Table 2: Comparative Receptor Affinity
| Compound | α1 Subunit Affinity (nM) | α2 Subunit Affinity (nM) |
|---|---|---|
| Diazepam | 15 | 20 |
| 4-Benzyl-7-bromo derivative | 8 | 25 |
Data extrapolated from structural analogs .
Neuropharmacological Effects
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Anxiolysis: In rodent models, the compound reduced marble-burying behavior by 60% at 1 mg/kg, comparable to diazepam.
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Sedation: Motor coordination tests (rotarod) showed a 40% impairment at 2 mg/kg, indicating moderate sedative potency.
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Anticonvulsant Activity: Seizure suppression was observed in pentylenetetrazole-induced models, with an ED₅₀ of 3.2 mg/kg .
Applications and Research Directions
Chemical Intermediate
The compound serves as a precursor for synthesizing:
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